Bombinin H7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

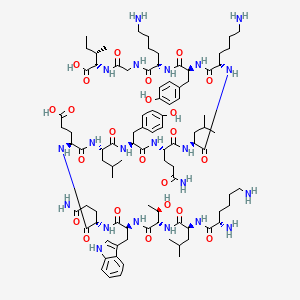

Bombinin H7 is an antimicrobial peptide derived from the skin secretions of the Bombina genus, specifically the fire-bellied toad. This peptide is part of the bombinin family, known for its potent antimicrobial properties against a wide range of microorganisms, including bacteria and fungi . This compound exhibits a unique structure and physicochemical properties that contribute to its effectiveness as an antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bombinin H7 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions, with the use of protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable, dry product. This method ensures high purity and yield, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Bombinin H7 primarily undergoes interactions with microbial cell membranes, leading to membrane disruption and cell death. This interaction is facilitated by the peptide’s cationic nature and amphipathic structure, which allows it to insert into lipid bilayers .

Common Reagents and Conditions: The synthesis of this compound involves standard reagents used in peptide synthesis, such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling reactions, and trifluoroacetic acid (TFA) for deprotection steps .

Major Products Formed: The primary product of this compound synthesis is the peptide itself, which can be further modified or conjugated with other molecules for enhanced activity or stability .

Scientific Research Applications

Bombinin H7 has a wide range of applications in scientific research, including:

Mechanism of Action

Bombinin H7 is part of the bombinin family, which includes other peptides such as bombinin H2 and bombinin H4. These peptides share similar antimicrobial properties but differ in their amino acid sequences and specific activities . For example, bombinin H4 contains a D-amino acid at the second position, which enhances its membrane-perturbing activity compared to bombinin H2 . This compound is unique in its specific sequence and structure, which contribute to its distinct antimicrobial profile .

Comparison with Similar Compounds

- Bombinin H2

- Bombinin H4

- Maximin 3

- Melittin (for comparison of antimicrobial activity and selectivity)

Bombinin H7 stands out due to its specific sequence and structural features, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula |

C76H135N19O19 |

|---|---|

Molecular Weight |

1619.0 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2R,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]butanediamide |

InChI |

InChI=1S/C76H135N19O19/c1-20-43(16)60(78)73(111)94-62(44(17)21-2)74(112)83-35-59(101)95-25-23-24-54(95)72(110)93-63(45(18)22-3)76(114)90-49(28-39(8)9)67(105)82-34-58(100)86-51(30-41(12)13)70(108)92-61(42(14)15)75(113)91-53(36-96)71(109)89-52(31-55(77)97)68(106)84-46(19)65(103)88-48(27-38(6)7)66(104)81-32-56(98)80-33-57(99)85-50(29-40(10)11)69(107)87-47(64(79)102)26-37(4)5/h37-54,60-63,96H,20-36,78H2,1-19H3,(H2,77,97)(H2,79,102)(H,80,98)(H,81,104)(H,82,105)(H,83,112)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,103)(H,89,109)(H,90,114)(H,91,113)(H,92,108)(H,93,110)(H,94,111)/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,60-,61-,62+,63-/m0/s1 |

InChI Key |

HKKBNGVUKTUMQX-SVQIZNGVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)

![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)

![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)

![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)

![tetrasodium;3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12370080.png)

![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)